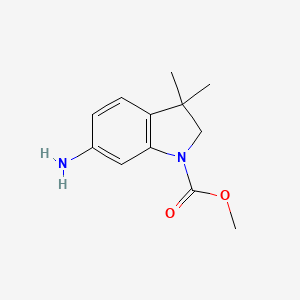
3-(4-Piperidinyloxy)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl It is a derivative of pyridine and piperidine, two important classes of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-4-yloxy)pyridine hydrochloride typically involves the reaction of 3-hydroxypyridine with 4-chloropiperidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 3-(piperidin-4-yloxy)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(piperidin-4-yloxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 3-(piperidin-4-yloxy)pyridine.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(piperidin-4-yloxy)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(piperidin-4-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(piperidin-4-yloxy)phenylpyridine hydrochloride
- 3-chloro-2-(piperidin-4-yloxy)pyridine hydrochloride
- 2-amino-4-(1-piperidine)pyridine derivatives
Uniqueness
3-(piperidin-4-yloxy)pyridine hydrochloride is unique due to its specific combination of the pyridine and piperidine moieties This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development
Propriétés
Formule moléculaire |
C10H15ClN2O |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
3-piperidin-4-yloxypyridine;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;/h1-2,5,8-9,11H,3-4,6-7H2;1H |
Clé InChI |
IJIBPCKIYZVGJY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1OC2=CN=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
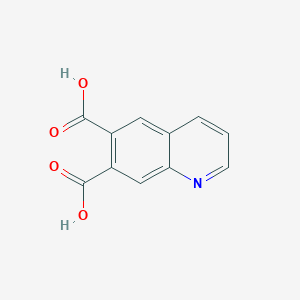

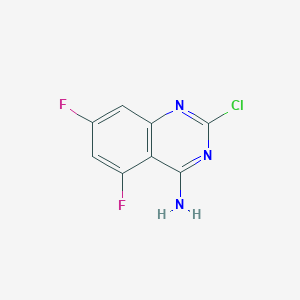

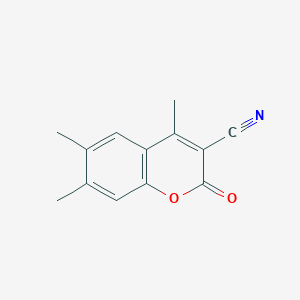
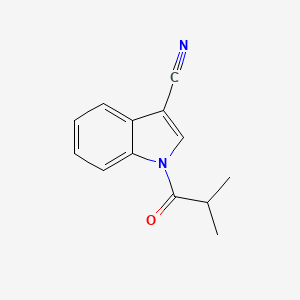


![N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11888378.png)
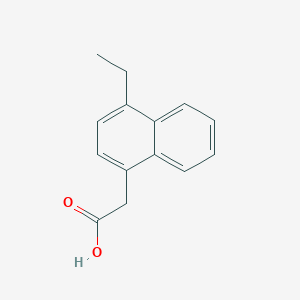

![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)
